molecular formula C6H3F6N3 B2504268 3,5-Bis(trifluoromethyl)pyrazin-2-amine CAS No. 1823898-82-3

3,5-Bis(trifluoromethyl)pyrazin-2-amine

Cat. No. B2504268
CAS RN: 1823898-82-3
M. Wt: 231.101
InChI Key: HWPILMLGOLUPOC-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)pyrazin-2-amine is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, related compounds and functionalities have been explored, which can shed light on the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related trifluoromethylated pyrazoles and pyrazin-2-amines can involve the transformation of carboxylic groups into trifluoromethyl groups using reagents like sulfur tetrafluoride. For instance, practical synthetic approaches to 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles have been developed, which include the transformation of the carboxylic group in a pyrazole core into the trifluoromethyl group . This suggests that similar methodologies could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3,5-bis(trifluoromethyl)pyrazole, has been determined using X-ray crystallography. The compound forms tetramers through N–H···N hydrogen bonds, and some proton disorder is observed in the crystal structure . This information can be useful in predicting the molecular structure and behavior of this compound, as the presence of trifluoromethyl groups and a pyrazine ring could lead to similar structural features.

Chemical Reactions Analysis

The reactivity of compounds containing trifluoromethyl groups with various nucleophiles has been studied. For example, 5-trifluoroacetyl-3,4-dihydro-2H-pyran reacts readily with nucleophiles such as amines and Grignard reagents to give ring-opened products . This indicates that this compound could also undergo nucleophilic reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the strong electron-withdrawing effect of the trifluoromethyl groups. For instance, the use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate as a derivatization reagent for biogenic amines has been optimized and validated, showing good reproducibility and accuracy . This suggests that this compound could also have distinct physical and chemical properties that make it suitable for analytical applications.

Scientific Research Applications

Photochemistry and Host-Guest Complexes

The photochemistry of host-guest complexes involving derivatives of pyrazin, including those similar to 3,5-Bis(trifluoromethyl)pyrazin-2-amine, has been studied. These compounds, when irradiated in the presence of certain amines, undergo reductive decyanation. This reaction is influenced by the energy changes upon single-electron transfer from the amine to the excited state of the pyrazine derivatives (Tada, Hamazaki, & Hirano, 1982).

Metal-Involved Solvothermal Interconversions

Pyrazinyl substituted azole derivatives, including structures akin to this compound, can undergo solvothermal reactions in the presence of metal salts. This leads to various crystalline materials with interesting supramolecular architectures (Li et al., 2010).

Multidentate Pyrazolate Ligands Synthesis

Functional pyrazole derivatives serve as starting materials for the creation of multifunctional pyrazole compounds, which can be used in bimetallic complexes. These compounds, including those similar to this compound, are valuable for assembling controlled metal complexes (Röder et al., 2001).

Synthesis and Characterization of Novel Compounds

Research has been conducted on synthesizing and characterizing novel amino pyrazole derivatives, exploring their potential medicinal values. This includes derivatives of this compound for various biological activities (Shah, Patel, & Karia, 2018).

Gas and Dye Adsorption Properties

A novel pyridine-pyrazole based bis amide molecule, related to this compound, demonstrated remarkable properties in gas adsorption, dye adsorption, and chemosensing in its gel state (Sengupta & Mondal, 2016).

Crystal Structures and Molecular Interactions

The structure of molecules like 3,5-Bis(trifluoromethyl)pyrazole has been determined both in gas and solid states, providing insights into molecular interactions and hydrogen bonding patterns. This research is crucial for understanding the properties and applications of similar compounds (Alkorta et al., 1999).

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)pyrazin-2-amine is not clearly recognized based on the available literature .

Safety and Hazards

The safety data sheet for a similar compound, 3-(Trifluoromethyl)pyrazin-2-amine, suggests that it may be harmful if swallowed and causes serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,5-bis(trifluoromethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F6N3/c7-5(8,9)2-1-14-4(13)3(15-2)6(10,11)12/h1H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPILMLGOLUPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F6N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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